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Compound of Interest |

Compound Name: D-Cyclopropylglycine
CAS No.: 49607-01-4
Cat. No.: B1348122
Get Quote

D-Cyclopropylglycine is a non-proteinogenic amino acid, a class of molecules that, while not
incorporated into proteins during translation, play crucial roles in various biological processes.
[1][2] With a molecular formula of CsHoNO2 and a molecular weight of 115.13 g/mol , this
compound has garnered significant interest in neuroscience and medicinal chemistry.[3][4][5] It
IS recognized as a selective antagonist for the NMDA receptor, making it a valuable tool for
research into neuroprotection and the modulation of excitatory neurotransmission.[3]

The unique structural feature of D-Cyclopropylglycine—the presence of a cyclopropyl ring
attached to the a-carbon—confers specific conformational constraints and physicochemical
properties that are critical to its biological activity. Accurate and unambiguous structural
confirmation is therefore paramount for any research or drug development application. This
guide serves as a technical resource for researchers and scientists, providing a detailed
analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS)—used to characterize and validate the structure of D-
Cyclopropylglycine.

Compound Details:
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IUPAC Name: (2R)-2-amino-2-cyclopropylacetic acid[6]

CAS Number: 49607-01-4[3][4][5][6]

Molecular Formula: CsHoNO2[3][4][5][6]

Molecular Weight: 115.13[3][4][5]

Caption: Molecular structure of D-Cyclopropylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton

Expertise & Experience: The Rationale for NMR NMR spectroscopy is the most powerful
technique for the complete structural elucidation of organic molecules in solution. It provides
detailed information about the chemical environment, connectivity, and stereochemistry of each
atom. For D-Cyclopropylglycine, *H NMR confirms the presence and connectivity of all
protons, while 3C NMR provides a map of the carbon framework. The unique magnetic
environment created by the strained cyclopropyl ring results in highly characteristic chemical
shifts, making NMR an indispensable tool for confirming its presence.[7][8]

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR
spectra suitable for structural confirmation.

Click to download full resolution via product page

Caption: Standardized workflow for NMR sample preparation and data acquisition.
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'H NMR Spectral Data Interpretation

The proton NMR spectrum of D-Cyclopropylglycine is defined by the highly shielded signals
of the cyclopropyl ring protons. These protons experience a magnetic anisotropy effect, shifting
their resonance signals significantly upfield (to lower ppm values) compared to typical aliphatic
protons.[7]

Table 1: Predicted *H NMR Chemical Shifts for D-Cyclopropylglycine

Predicted
Proton . ] e .
. Chemical Shift  Multiplicity Integration Notes
Assighment
(3, ppm)

Diastereotopic
protons result

Cyclopropyl . .

o 04-038 Multiplet 4H in complex

2
splitting
patterns.
Coupled to the a-
) proton and the

Cyclopropyl CH 1.0-15 Multiplet 1H
cyclopropyl CH:z
protons.
Deshielded by

) adjacent amino
o-CH 3.2-37 Multiplet 1H

and carboxyl

groups.

| NHz2 / COOH | Variable | Broad Singlet | 3H | Exchangeable protons; signal may be broad or
absent in D20. |

o Key Insight: The observation of signals in the 0.4-1.5 ppm range is a strong indicator of the
cyclopropyl moiety. The complex multiplet patterns arise from both geminal (coupling
between protons on the same carbon) and vicinal (coupling between protons on adjacent
carbons) interactions, which have different coupling constants and opposite signs in
cyclopropane systems.[7]
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3C NMR Spectral Data Interpretation

The 3C NMR spectrum provides complementary information, confirming the carbon count and
the nature of each carbon atom.

Table 2: Predicted 13C NMR Chemical Shifts for D-Cyclopropylglycine

Predicted Chemical Shift

Carbon Assignment Notes
(3, ppm)
Two equivalent methylene
Cyclopropyl CHz 5-10 . .
carbons, highly shielded.
Methine carbon of the
Cyclopropyl CH 12-18 )
cyclopropyl ring.
Carbon attached to both the
a-C 55 -65

amino and carboxyl groups.

| Carbonyl C (C=0) | 170 — 178 | Characteristic downfield shift for a carboxylic acid carbon. |

o Key Insight: The upfield chemical shifts for the cyclopropyl carbons (< 20 ppm) are highly
diagnostic. These values reflect the increased s-character of the C-H bonds and the unique
electronic structure of the strained three-membered ring.[9]

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

Expertise & Experience: The Rationale for IR Infrared (IR) spectroscopy is a rapid and effective
technique for identifying the functional groups within a molecule. Each functional group (e.g.,
O-H, N-H, C=0) absorbs infrared radiation at a characteristic frequency, corresponding to the
energy required to cause a specific bond vibration.[10] For D-Cyclopropylglycine, which
exists as a zwitterion in the solid state, IR spectroscopy provides definitive evidence for the
presence of the ammonium (-NHs*) and carboxylate (-COO~) groups.

Trustworthiness: A Self-Validating Protocol for IR Data Acquisition

o Sample Preparation (KBr Pellet Method):
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o Grind a small amount (~1-2 mg) of D-Cyclopropylglycine with ~100 mg of dry potassium
bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr

pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the range of 4000-400 cm™1,

IR Spectral Data Interpretation

The IR spectrum of an amino acid is dominated by the strong, broad absorptions of the

zwitterionic functional groups.

Table 3: Characteristic IR Absorption Bands for D-Cyclopropylglycine
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Typical
Vibrational Mode Wavenumber Intensity Notes
(cm™)
A hallmark of
N-H Stretch . .
] amino acids, often
(Ammonium, - 3100 - 2600 Strong, very broad . .
overlapping with C-
NHs*)
H stretches.[11]
C-H Stretch ) Characteristic of sp3
3000 — 2850 Medium
(Cyclopropy! & a-H) C-H bonds.
Appears at a lower
C=0 Asymmetric frequency than a
Stretch (Carboxylate, - ~1600 Strong typical carboxylic acid
CO0O") C=0 due to
resonance.[2][12]
The primary amine
N-H Bend
~1500 Medium scissoring vibration.

(Ammonium, -NHs*)

[11]

| C=0 Symmetric Stretch (Carboxylate, -COO~) | ~1410 | Medium-Strong | The second key
band for the carboxylate group.[2] |

o Key Insight: The absence of a sharp O-H stretch around 3300 cm~! and a C=0 stretch

around 1710 cm™1 (typical for a neutral carboxylic acid), combined with the presence of the

very broad -NHs* stretch and the two carboxylate (-COO~) bands, provides conclusive

evidence of the zwitterionic structure in the solid state.[13]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Expertise & Experience: The Rationale for MS Mass spectrometry is an essential analytical

technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the

exact molecular weight, confirming the elemental composition. Furthermore, tandem mass

spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting fragment ions
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provide valuable structural information, akin to assembling a puzzle. The fragmentation of
cyclic peptides and amino acids can be complex, often involving ring-opening events before
subsequent losses.[14][15]

Trustworthiness: A Self-Validating Protocol for MS Data Acquisition
e Sample Preparation:

o Prepare a dilute solution of D-Cyclopropylglycine (~10 pg/mL) in a suitable solvent
system (e.g., 50:50 water/acetonitrile with 0.1% formic acid). The acid aids in protonation
for positive ion mode analysis.

» Data Acquisition (ESI-MS):

o Infuse the sample solution into an Electrospray lonization (ESI) source coupled to a mass
analyzer (e.g., Quadrupole Time-of-Flight, Q-ToF).

o Acquire a full scan mass spectrum in positive ion mode to determine the mass of the
protonated molecule [M+H]*.

o For MS/MS analysis, select the [M+H]* ion and subject it to Collision-Induced Dissociation
(CID) to generate fragment ions.

Mass Spectral Data Interpretation

e Molecular lon: In positive ion ESI-MS, D-Cyclopropylglycine will be detected as the
protonated molecule, [M+H]*.

o Calculated m/z for [CsHsNO2 + H]*: 116.0706

o Observed m/z: High-resolution mass spectrometry (HRMS) should confirm this mass to
within 5 ppm, validating the molecular formula.

o Key Fragmentation Pathways: The fragmentation of protonated D-Cyclopropylglycine is
expected to proceed through characteristic losses common to amino acids.

Table 4: Plausible MS/MS Fragments for [M+H]* of D-Cyclopropylglycine
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. Plausible Fragment
Fragment m/z Mass Loss (Da) Identity of Loss
Structure

Loss of the amino
group.

99.0655 17.0051 NHs (Ammonia)

A common neutral
71.0549 45.0157 HCOOH (Formic Acid)  loss from the

carboxylic acid group.

. Loss of water and
NHz + CO (Iminium
70.0651 46.0055 ] ] subsequent loss of
ion formation) co

| 56.0491 | 59.0215 | C2H30:2 (Glycine fragment) | Cleavage of the cyclopropyl ring. |

: Collision-Induced Dissociation (CID)

Fragment 1
m/z = 99.07
(IM+H-NHs]*)

D-Cyclopropylglycine

1

|

|

| I

| |

| |

| 1

| |

| I

| I

| |

|

| |

\ | |

I Fragment 2 I

- HCOOH I

[M+H]* : m/z = 71.05 i
|

) I |

| |

| |

|

| |

| |

| |

| I

| I

| I

| |

1

m/z = 116.07 ([M+H-HCOOH]*)

Fragment 3
m/z = 70.06
(Iminium lon)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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